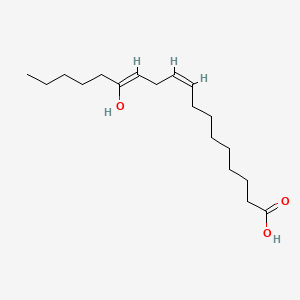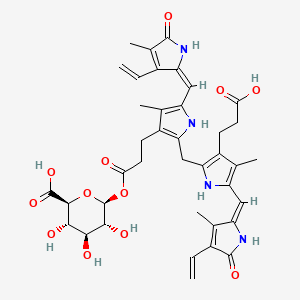
Mono(glucosyluronic acid)bilirubin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(glucosyluronic acid)bilirubin is a (glucosyluronic acid)bilirubin. It is a conjugate acid of a mono(glucosyluronic acid)bilirubin(2-).
Scientific Research Applications
Analytical Methodology : A sensitive method for the complete separation and analysis of bilirubin and its mono- and di-conjugates of glucuronic acid, glucose, and xylose by high-pressure liquid chromatography has been developed. This method is useful for analyzing bile pigments in human bile and urine, and for estimating UDP-glucuronyltransferase activity, particularly in human fetal and neonatal liver (Onishi et al., 1980).
Substrate Specificity : A study using a cloned human bilirubin UDP-glucuronosyltransferase expressed in cells found the enzyme's activity with UDP-glucuronic acid was significantly higher compared to UDP-xylose and UDP-glucose. This research helps understand the enzyme's role in bilirubin metabolism, glucuronidation of bilirubin, and its release, as well as in the glucuronidation of various xenobiotic compounds (Senafi et al., 1994).
Chemical Synthesis and Analysis : The chemical synthesis of bilirubin mono- and di-β-glucuronosides has been detailed, providing insights into the preparation and analytical methods for these compounds (Compernolle, 1981).
Enzyme Kinetics and Assay Development : Research on bilirubin UDP-glucuronyltransferase from rat liver elucidates the enzyme's ability to convert unesterified bilirubin into both bilirubin monoglucuronide and diglucuronide. This study contributes to understanding the enzyme's kinetics and potential therapeutic applications (Burchell & Blanckaert, 1984).
Metabolism Studies : Investigations into the formation of heme, bilirubin, and bilirubin conjugates in rat and human small intestinal mucosa reveal that the mucosa contributes to bilirubin metabolism. This highlights the role of intestinal mucosa in the overall metabolism of bilirubin and its conjugates (Hartmann & Bissell, 1982).
Transport and Isomerization : Studies on the fate of bilirubin-IXalpha glucuronide in cholestasis and during storage demonstrate intramolecular rearrangement to positional isomers of glucuronic acid, enhancing the understanding of bilirubin metabolism and transport (Blanckaert et al., 1978).
properties
Product Name |
Mono(glucosyluronic acid)bilirubin |
|---|---|
Molecular Formula |
C39H44N4O12 |
Molecular Weight |
760.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[2-[[3-(2-carboxyethyl)-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C39H44N4O12/c1-7-20-19(6)36(50)43-27(20)14-25-18(5)23(10-12-31(46)54-39-34(49)32(47)33(48)35(55-39)38(52)53)29(41-25)15-28-22(9-11-30(44)45)17(4)24(40-28)13-26-16(3)21(8-2)37(51)42-26/h7-8,13-14,32-35,39-41,47-49H,1-2,9-12,15H2,3-6H3,(H,42,51)(H,43,50)(H,44,45)(H,52,53)/b26-13+,27-14+/t32-,33-,34+,35-,39+/m0/s1 |
InChI Key |
ARBDURHEPGRPSR-GEADQAOESA-N |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)/C=C/5\C(=C(C(=O)N5)C=C)C |
SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C=C5C(=C(C(=O)N5)C=C)C |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C=C5C(=C(C(=O)N5)C=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol](/img/structure/B1237459.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237460.png)
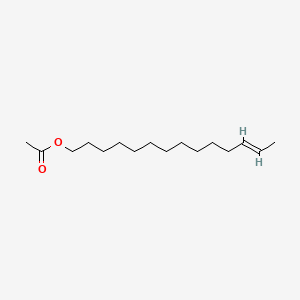

![3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester](/img/structure/B1237464.png)
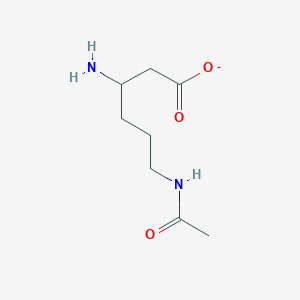

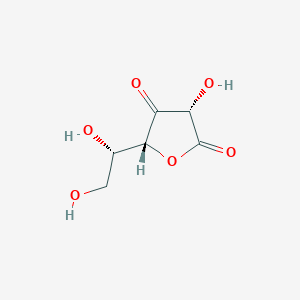




![N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide](/img/structure/B1237479.png)
